1-(Thiolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane
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Overview
Description
1-(Thiolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane: is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable diene with sulfur.
Synthesis of the 1,4-Diazepane Ring: This involves the reaction of a diamine with a dihalide under basic conditions.
Coupling of the Two Rings: The tetrahydrothiophene and 1,4-diazepane rings are coupled using a suitable linker, often involving a carbonyl group.
Introduction of the Trifluoromethylphenyl Group: This step typically involves a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Drug Development:
Medicine
Therapeutic Agents: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Diagnostic Tools: The compound can be used in the development of diagnostic assays.
Industry
Material Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(Thiolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(3-(trifluoromethyl)phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.
(4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)(3-(trifluoromethyl)phenyl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
The uniqueness of 1-(Thiolan-3-yl)-4-[3-(trifluoromethyl)benzoyl]-1,4-diazepane lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2OS/c18-17(19,20)14-4-1-3-13(11-14)16(23)22-7-2-6-21(8-9-22)15-5-10-24-12-15/h1,3-4,11,15H,2,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCHZIWHGMTJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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